4-Bromobenzyl-(3-fluorophenyl)ether
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Overview
Description
4-Bromobenzyl-(3-fluorophenyl)ether is an organic compound with the molecular formula C13H10BrFO It consists of a bromobenzyl group attached to a fluorophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(3-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromobenzyl chloride+3-FluorophenolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(3-fluorophenyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.
Oxidation: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The aromatic rings can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) can be used to replace the bromine atom.
Oxidation: Potassium permanganate (KMnO4) in acidic medium can oxidize the ether linkage.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the aromatic rings.
Major Products
Nucleophilic Substitution: 4-Azidobenzyl-(3-fluorophenyl)ether.
Oxidation: 4-Bromobenzaldehyde-(3-fluorophenyl)ether.
Reduction: 4-Bromocyclohexyl-(3-fluorophenyl)ether.
Scientific Research Applications
4-Bromobenzyl-(3-fluorophenyl)ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(3-fluorophenyl)ether involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the fluorophenyl ether moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzyl-(4-fluorophenyl)ether
- 4-Bromodiphenyl ether
- 3-Fluorobenzyl-(4-bromophenyl)ether
Uniqueness
4-Bromobenzyl-(3-fluorophenyl)ether is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-bromo-4-[(3-fluorophenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDAXAUSHKYGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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